molecular formula C14H17NO4 B12292556 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B12292556
M. Wt: 263.29 g/mol
InChI Key: KAVBTTIIAFQRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is a biochemical reagent that can be used as a biological material or organic compound for life science-related research This compound is known for its unique spirocyclic structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then reacted with aniline under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of solvents such as methanol or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Recrystallization and purification techniques such as chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison: 7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the anilinooxy group, which imparts distinct reactivity and biological activity compared to its analogs. The spirocyclic structure also contributes to its stability and specific chemical properties .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2

InChI Key

KAVBTTIIAFQRLE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2

Origin of Product

United States

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